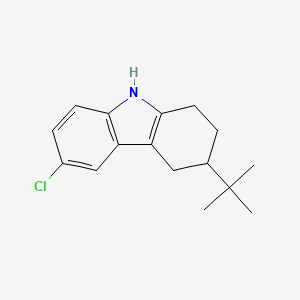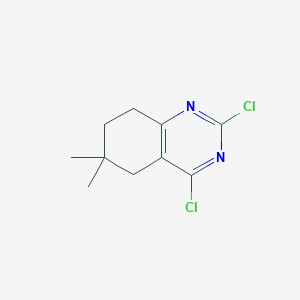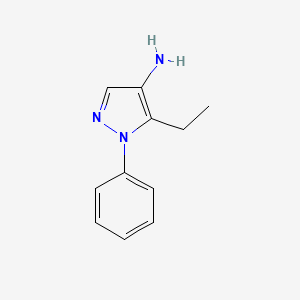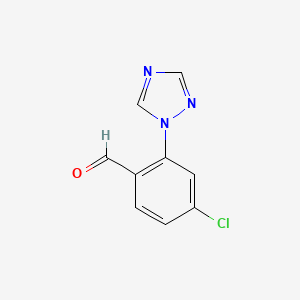
4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde
Overview
Description
“4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The synthesis strategies for these compounds have been reviewed, highlighting the use of 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds has been established by NMR and MS analysis . The structure of a related compound, 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, was confirmed using IR spectroscopy .
Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, have shown significant pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The synthesis of these compounds often involves multistep synthetic routes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds have been analyzed using various spectroscopic techniques. For example, the compound 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one has a melting point of 140–142 °C .
Scientific Research Applications
Synthesis and Characterization
4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde and its derivatives are primarily involved in the synthesis and characterization of various organic compounds. Researchers have explored the preparation of triazole ester and benzotriazole ester derivatives, emphasizing the structure determination using IR, 1H-NMR, 13C-NMR, and FT-IR spectroscopy. These compounds exhibit a range of biological applications, making them significant in chemical research (Toumani, 2017).
Reaction Mechanisms and Computational Studies
The compound is also used in studying reaction mechanisms and computational modeling. For instance, reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes result in stable hemiaminals. These reactions are influenced by the substituents on the phenyl ring and the presence of 4-amino-1,2,4-triazole, showcasing how the chemical structure affects the formation of these species (Barys et al., 2010). Furthermore, DFT studies on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole have provided insights into the energetics and mechanism of the reaction, highlighting the effect of substitution and solvation on the reaction process (Berski et al., 2015).
Antimicrobial Activities and Novel Compound Synthesis
Several studies have focused on synthesizing new compounds using 4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde derivatives and evaluating their antimicrobial properties. Researchers have synthesized novel compounds and assessed their antibacterial and antifungal activities, contributing to the development of potential new therapeutic agents (Yüksek et al., 2015). Furthermore, the synthesis of novel etoksibenzilidenamino derived 1,2,4-triazoles and their antimicrobial evaluation against various microorganisms highlight the compound's potential in medical and pharmaceutical research (Kardaş et al., 2017).
Miscellaneous Applications
The applications of 4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde extend to various fields such as luminescence studies, where its derivatives have been used in the synthesis of Zn complexes exhibiting strong green–blue luminescence in the solid state, indicating potential in material science and optoelectronics (Gusev et al., 2011).
properties
IUPAC Name |
4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBBMHQXVRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

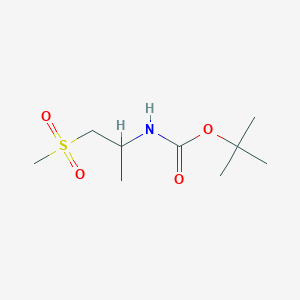
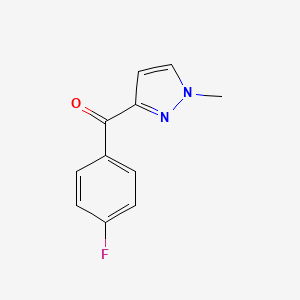
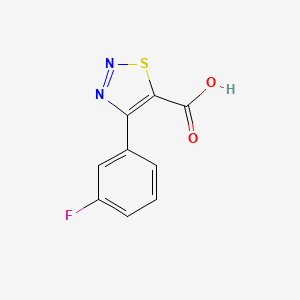
![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
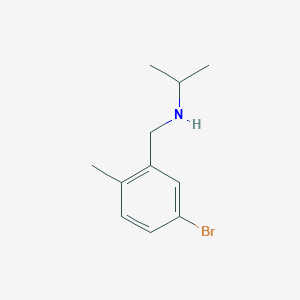
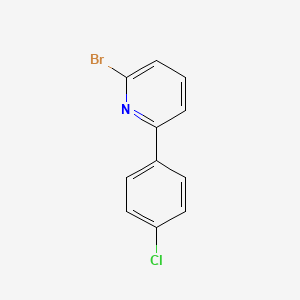
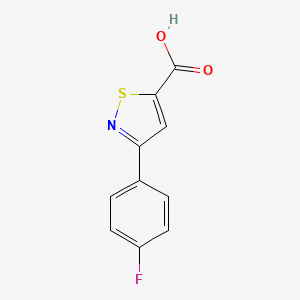
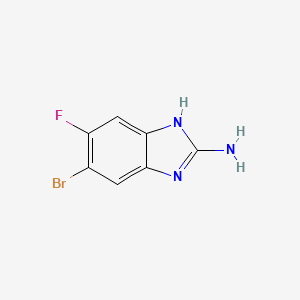
![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
